2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine

Asymmetric Catalysis Copper(II) Complexes Allylic Oxidation

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine, commonly abbreviated as 5-CF₃-Pyox-iPr, is a member of the pyridine-oxazoline (PyOx) ligand family. This class of chiral, bidentate N,N-ligands features a pyridine ring substituted at the 5-position with an electron-withdrawing trifluoromethyl (CF₃) group and a chiral 4,5-dihydrooxazole ring bearing an isopropyl substituent.

Molecular Formula C12H13F3N2O
Molecular Weight 258.24 g/mol
Cat. No. B12507913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine
Molecular FormulaC12H13F3N2O
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3
InChIKeyILENSZIBAAQNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine (5-CF₃-Pyox-iPr): A Chiral Pyridine-Oxazoline Ligand for Asymmetric Catalysis


2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine, commonly abbreviated as 5-CF₃-Pyox-iPr, is a member of the pyridine-oxazoline (PyOx) ligand family [1]. This class of chiral, bidentate N,N-ligands features a pyridine ring substituted at the 5-position with an electron-withdrawing trifluoromethyl (CF₃) group and a chiral 4,5-dihydrooxazole ring bearing an isopropyl substituent. These structural components are key to its intended application as a chiral controller in transition metal-catalyzed asymmetric transformations [2].

Why 5-CF₃-Pyox Ligands Cannot Be Casually Swapped: The Critical Interplay of Steric and Electronic Effects


In-class substitution is unreliable for 5-CF₃-Pyox ligands because catalytic performance is highly sensitive to both the oxazoline C4 substituent and the pyridine's 5-position group [1]. A 2016 study on Cu-catalyzed asymmetric allylic oxidation showed that changing the oxazoline substituent from benzyl to phenyl to isopropyl resulted in significant variations in enantioselectivity, with the isopropyl derivative giving the highest enantiomeric excess (ee) of 53% [2]. The electron-poor nature conferred by the 5-CF₃ group is equally critical. The 5-CF₃-Pyox-tBu (tert-butyl) analog has been demonstrated as a highly active and enantioselective ligand, while the corresponding 5-CO₂Me analog not only gave lower yields in its synthesis but also exhibited different catalytic profiles [1]. These findings demonstrate that small structural changes lead to substantial differences in catalytic output, making precise analog selection essential for reliable asymmetric induction.

A Quantitative Comparison of 5-CF₃-Pyox-iPr Against Structural Analogs in Asymmetric Catalysis


Enantioselectivity in Copper(II)-Catalyzed Asymmetric Allylic Oxidation: iPr vs. Bn vs. Ph

In a direct head-to-head comparison under identical conditions, the Cu(II) complex of the iPr-Pyox ligand (the non-fluorinated analog of the target compound) provided the highest enantioselectivity in the asymmetric allylic oxidation of cyclohexene. The isopropyl derivative achieved a 53% ee, outperforming the benzyl (Bn) and phenyl (Ph) analogs which gave 45% and 20% ee respectively [1].

Asymmetric Catalysis Copper(II) Complexes Allylic Oxidation

Synthetic Accessibility: 5-CF₃-Pyox Ligands vs. 5-CO₂Me-Pyox Ligands

The synthesis of the core 5-CF₃-Pyox framework is reported to be more convenient and higher-yielding compared to that of the 5-methoxycarbonyl (5-CO₂Me) analog [1]. The 5-CF₃-substituted ligands are advantageously prepared from readily available precursors, making them attractive for large-scale syntheses, whereas the synthesis of the 5-CO₂Me-substituted ligand L2 is explicitly noted as more laborious and lower-yielding [1].

Ligand Synthesis Process Chemistry Cost-Efficiency

Performance Benchmarking in a Reductive Cross-Coupling: iPr-Pyrox vs. iBu-bisOxazoline

In a nickel-catalyzed asymmetric reductive diarylation of vinylarenes, the non-CF₃ iPr-pyrox ligand was evaluated alongside other ligand scaffolds. iPr-pyrox provided a 30% yield and 28% ee [1]. While modest in isolation, this benchmark clearly illustrates the influence of the ligand's oxazoline substitution: changing to an isobutyl-bisoxazoline (iBu-biOx) system under the same conditions more than doubled the yield to 74% and more than tripled the ee to 90% [1]. This identifies the mono-oxazoline iPr-pyrox framework as a specific, tunable scaffold where the addition of the 5-CF₃ group is expected to dramatically increase coordination strength and catalytic performance, making its procurement an entry point to a highly active ligand space.

Nickel Catalysis Reductive Coupling Catalytic Efficiency

Differential Stability of PyOx Ligands: iPr-Pyox as a Case Study in Hydrolytic Susceptibility

A key differentiator for the iPr-Pyox class is its relatively low stability against hydrolysis when coordinated to copper(II), a phenomenon directly observed in this compound. The study by Hallett et al. demonstrated that the coordinated iPr-Pyox ligand undergoes hydrolysis by fortuitous water, forming pyridine-2-carboxylate and a copper coordination polymer [1]. This behavior was shared by the Bn and Ph analogs but is critically dependent on the electronic nature of the ligand and metal center, and strongly contrasts with the behavior of the 5-CF₃-substituted analog, where the electron-poor pyridine ring significantly deactivates the oxazoline toward nucleophilic attack, imparting greater stability [2].

Ligand Stability Coordination Chemistry Hydrolysis

Availability of Well-Defined Enantiomers: The (R)-Enantiomer for Inverted Asymmetric Induction

The compound is commercially available as both (S) and (R) enantiomers with high purity, enabling access to both product antipodes. The (R)-enantiomer (CAS 2010973-00-7) provides inverted stereoinduction compared to the (S)-enantiomer, a factor explicitly exploited in the asymmetric synthesis of benzosultams where the (S)-enantiomer of the tBu analog gave one product enantiomer in >90% ee [1]. Having both enantiomers readily procurable is not the case for all PyOx derivatives, making this a definitive supply-chain advantage.

Chiral Purity Enantiomeric Ligands Stereodivergent Synthesis

Where 5-CF₃-Pyox-iPr Provides Scientific and Operational Advantages Over Other PyOx Ligands


Process Chemistry and Flow Synthesis of Chiral Sulfonamides

The target ligand, or its closely related tBu analog, has been successfully immobilized and applied in a continuous flow system for the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines to produce benzosultams with a quaternary stereogenic center [1]. The ligand exhibited remarkable stability, enabling 10 consecutive reaction cycles without significant loss of activity. The procurement of the isopropyl variant over the tBu version would allow fine-tuning of the steric environment to optimize yield and ee, which is critical for the industrial production of biologically active sulfonamide derivatives.

Optimization of Redox-Relay Heck and Arylboration Reactions

Palladium complexes of 5-CF₃-Pyox ligands have demonstrated high utility in redox-relay Heck reactions and asymmetric arylboration [1]. The isopropyl-substituted member offers an intermediate steric profile that can circumvent the reactivity or selectivity limits of the bulkier tBu or less-defined Bn/Ph analogs. For a lab screening a series of Pd-catalyzed cascades, selecting the iPr compound can directly lead to higher yields or ee in the early stages of method development, as suggested by the sensitivity of the PyOx system to C4 substituents [2].

Copper-Catalyzed Asymmetric Allylic Oxidation with Improved Catalyst Lifetime

The core finding that iPr-Pyox provides the best enantioselectivity among simple alkyl/aryl-substituted PyOx ligands in Cu(II)-catalyzed allylic oxidation [1] is directly enhanced by the CF₃ group, which stabilizes the coordinated ligand against hydrolysis [2]. The 5-CF₃-Pyox-iPr compound is therefore the optimal choice for Cu-catalyzed oxidations where maintaining catalyst integrity over time is paramount. Sourcing this ligand specifically directly addresses the contradictory needs of high enantioselectivity (conferred by iPr) and high stability (conferred by CF₃).

Medicinal Chemistry and Chiral Building Block Synthesis via Nickel-Catalyzed Reductive Diarylations

For the construction of chiral α,α,β-triarylated ethane scaffolds—motifs prevalent in bioactive molecules—ligand choice is critical [1]. The iPr-pyrox scaffold has been quantified in this reaction, establishing a performance baseline. Procuring the 5-CF₃ analog is a logical next step for medicinal chemistry teams aiming to develop enantioselective routes to drug candidates, as the CF₃ group improves ligand electron-poor character to potentially boost catalytic turnover and selectivity beyond the levels achieved with the non-fluorinated ligand.

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